7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid
CAS No.: 343595-31-3
Cat. No.: VC11683479
Molecular Formula: C12H7NO4
Molecular Weight: 229.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 343595-31-3 |
|---|---|
| Molecular Formula | C12H7NO4 |
| Molecular Weight | 229.19 g/mol |
| IUPAC Name | 7-oxo-3H-pyrano[3,2-e]indole-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H7NO4/c14-11-4-1-6-7-5-9(12(15)16)13-8(7)2-3-10(6)17-11/h1-5,13H,(H,15,16) |
| Standard InChI Key | RFPKLZYBDZWDLD-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)OC2=C1C3=C(C=C2)NC(=C3)C(=O)O |
| Canonical SMILES | C1=CC(=O)OC2=C1C3=C(C=C2)NC(=C3)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a pyrano[3,2-e]indole scaffold, where a pyran ring (a six-membered oxygen-containing heterocycle) is fused to an indole system at the 3,2-e positions. The indole moiety consists of a bicyclic structure with a pyrrole ring fused to a benzene ring. At position 2 of the indole, a carboxylic acid group () is attached, while the pyran ring incorporates a ketone functionality at position 7 (). This arrangement creates a planar, conjugated system that enhances electronic delocalization, contributing to its stability and reactivity.
Key Structural Features:
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Pyran ring: Provides rigidity and influences solubility via oxygen’s electronegativity.
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Indole system: Enables π-π stacking interactions and hydrogen bonding through the NH group.
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Carboxylic acid: Enhances water solubility and permits derivatization (e.g., esterification, amidation).
Spectroscopic and Computational Data
Synthesis and Chemical Transformations
Mn(III)-Mediated Oxidative Cyclization
The most efficient synthesis involves Mn(III) acetate as an oxidant in acetic acid/formic acid solvent systems. This method, adapted from Inoue and Nishino’s work , proceeds via a single electron transfer (SET) mechanism:
Reaction Mechanism:
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Oxidation: Indole-2-carboxylic acid undergoes SET with Mn(III), generating a radical cation.
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Coupling: The radical reacts with 1,1-diarylethenes, forming a carbon-carbon bond at the indole’s C-3 position.
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Cyclization: Intramolecular lactonization yields the pyrano-indole framework.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | AcOH/HCOH (1:4 v/v) |
| Temperature | Room temperature |
| Mn(OAc) | 4 equiv. (added incrementally) |
| Yield | Up to 89% |
Derivative Synthesis
The carboxylic acid group serves as a handle for diversification:
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Esterification: Treatment with ethanol/HSO yields ethyl esters, improving lipid solubility.
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Amide formation: Coupling with amines via EDC/HOBt generates bioisosteres for drug discovery.
Pharmacological Activities
Anti-Bacterial Effects
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 64 μg/mL, likely via disruption of cell wall biosynthesis.
Anti-Inflammatory Activity
In murine macrophage (RAW 264.7) models, it suppresses LPS-induced TNF-α production by 42% at 50 μM, suggesting NF-κB pathway modulation.
Materials Science Applications
Photoconductive Polymers
Incorporating the compound into polyacetylene matrices enhances hole mobility () by 30%, attributed to its planar conjugated system facilitating charge transport.
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 287°C, making it suitable for high-temperature polymer additives.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular weight | 229.19 g/mol |
| Melting point | 233–235°C (decomposes) |
| Solubility | DMSO > DMF > Water (pH < 3) |
| logP | 1.84 (predicted) |
Future Directions
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Mechanistic Studies: Elucidate the exact molecular targets in anti-cancer pathways.
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Nanoparticle Formulations: Explore liposomal encapsulation to improve bioavailability.
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Polymer Composites: Develop flame-retardant materials leveraging thermal stability.
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